![molecular formula C24H21FN2O2 B3017554 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]苯并[h]色满-2-酮 CAS No. 850235-29-9](/img/structure/B3017554.png)

4-[[4-(4-氟苯基)哌嗪-1-基]甲基]苯并[h]色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one" is a derivative of chromenone, a class of compounds that has been extensively studied for various pharmacological properties. Chromenones are known for their potential antipsychotic effects, as well as their antimicrobial activity. The fluorophenyl piperazine moiety is a common feature in many pharmacologically active compounds, which often exhibit interactions with central nervous system receptors .

Synthesis Analysis

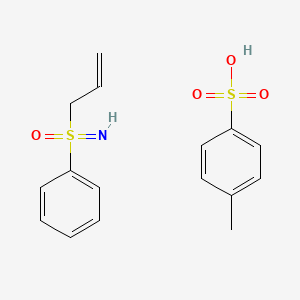

The synthesis of related chromenone derivatives typically involves multi-step reactions, starting from basic structural units such as arylaldehyde, malononitrile, and naphthol. For instance, the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives was achieved through a three-component reaction using a novel catalyst . Although the exact synthesis of "4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one" is not detailed in the provided papers, similar synthetic strategies could be employed, involving reductive amination and the use of sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one" has been determined using techniques such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural insights are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of chromenone derivatives is influenced by their functional groups and overall molecular structure. Piperazine rings, for instance, can undergo protonation, which may affect their interaction with biological targets, such as receptors or enzymes . The presence of a fluorophenyl group can also influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity towards different receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives, including "4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one," are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including their solubility, stability, and distribution within the body. The antimicrobial activity of similar compounds has been evaluated, showing significant activity, which suggests that the compound may also possess these properties . Additionally, the interaction with DNA, as observed in related compounds, indicates potential for groove binding, which could be relevant for its mechanism of action .

科学研究应用

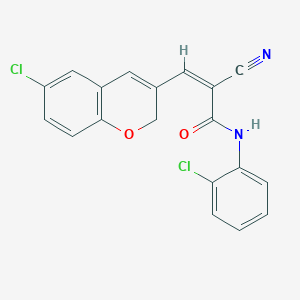

癌症研究中的抗增殖特性

一项研究发现,4-[[4-(4-氟苯基)哌嗪-1-基]甲基]苯并[h]色满-2-酮的衍生物对结直肠癌细胞表现出显着的抗增殖作用。该化合物诱导细胞周期停滞和凋亡,上调促凋亡基因并下调 HT-29 细胞系中的抗凋亡基因 (Ahagh 等人,2019)。

晶体结构和分子相互作用

已经对与 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]苯并[h]色满-2-酮相关的化合物的晶体结构进行了研究,以了解它们的分子构象和相互作用。例如,对 4-[双(4-氟苯基)甲基]哌嗪-1-鎓苦味酸盐的研究描述了该化合物晶体结构中的构象和氢键 (Betz 等人,2011)。

潜在的非典型抗精神病应用

该化合物的衍生物在药理学研究中被认为是一种潜在的非典型抗精神病药。该化合物在预测抗精神病作用的行为模型中显示出疗效,例如抑制小鼠阿扑吗啡诱导的攀爬 (Bolós 等人,1996)。

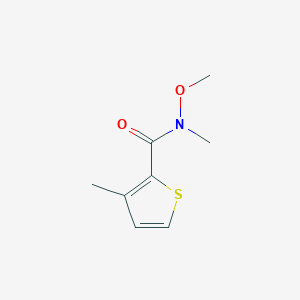

环境敏感荧光团研究

在一项研究中,该化合物的衍生物表现出环境敏感的荧光特性,在质子环境中显示出强荧光。这一特性使其适用于开发新的荧光传感器 (Uchiyama 等人,2006)。

光致电子转移

已经对具有哌嗪取代基的萘酰亚胺的发光特性和光致电子转移进行了研究,该类别包括与 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]苯并[h]色满-2-酮相似的化合物。这项研究对于了解这些化合物的电子性质和在光物理过程中的潜在应用非常重要 (Gan 等人,2003)。

未来方向

作用机制

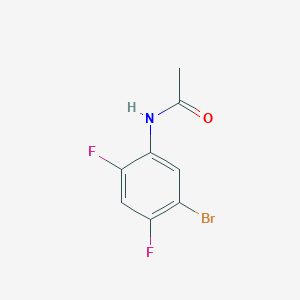

Target of Action

The primary target of the compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which in turn impacts the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

Its non-competitive and irreversible inhibition of ents suggests that it may have a prolonged effect

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, potentially affecting cellular processes that depend on nucleotide synthesis and adenosine regulation .

属性

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-24-21-4-2-1-3-17(21)5-10-22(18)24/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRQJDJBLLSSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)

![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)